![molecular formula C16H16ClNOS2 B5030611 N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5030611.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide, also known as CPT-11, is a topoisomerase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the 1980s by researchers at the pharmaceutical company Pfizer, and has since been the subject of numerous scientific studies investigating its mechanism of action and potential clinical applications.
Mecanismo De Acción
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide exerts its anticancer effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. Specifically, N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide binds to the topoisomerase I-DNA complex, preventing the enzyme from religating the DNA strands and leading to the formation of DNA breaks. This ultimately results in cell death and inhibition of tumor growth.
Biochemical and physiological effects:
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide has been shown to have several biochemical and physiological effects, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It has also been shown to modulate the expression of several genes involved in cancer progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide for lab experiments is its high potency and selectivity against cancer cells. However, one limitation is its relatively short half-life, which may require frequent dosing or use of continuous infusion methods.
Direcciones Futuras
For research on N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide include investigation of its potential use in combination with other targeted therapies, such as immunotherapy and molecularly targeted agents. Additionally, research may focus on identifying biomarkers that can predict response to N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide and optimizing dosing regimens to maximize efficacy and minimize toxicity.
Métodos De Síntesis
The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide involves several steps, starting with the reaction of 4-chlorobenzenethiol with ethylene oxide to form 2-(4-chlorophenylthio)ethanol. This intermediate is then reacted with phenylthiocyanate to form N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective against a wide range of cancer types, including colon, lung, breast, and ovarian cancer. Studies have also investigated the combination of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide with other chemotherapy agents, such as 5-fluorouracil and cisplatin, to enhance its efficacy.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-13-6-8-15(9-7-13)20-11-10-18-16(19)12-21-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAPBCTXVZTWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

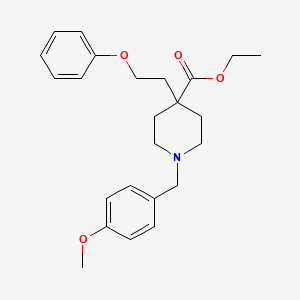
![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine trifluoroacetate](/img/structure/B5030553.png)
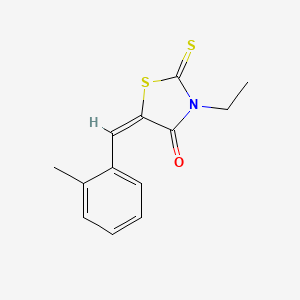
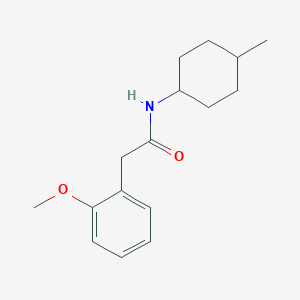
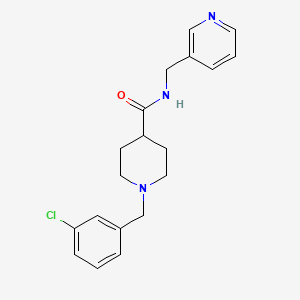
![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5030566.png)
![5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5030584.png)
![4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5030587.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5030597.png)
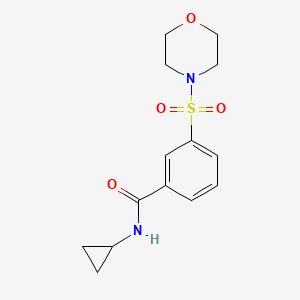
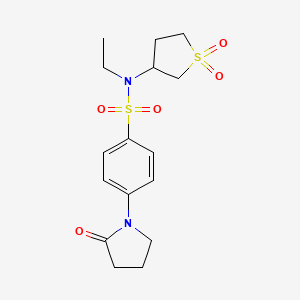
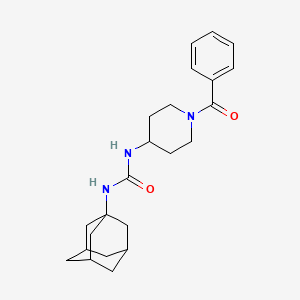
![4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5030623.png)
![4'-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate](/img/structure/B5030631.png)